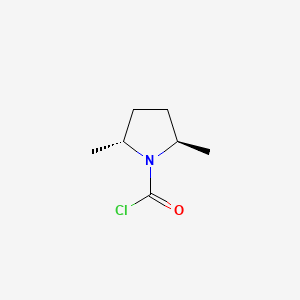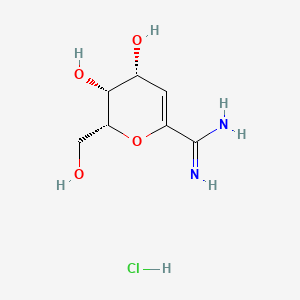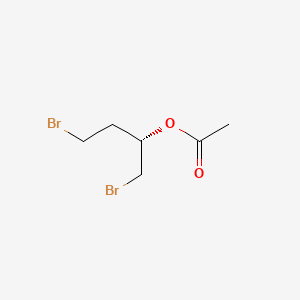
2-Butanol,1,4-dibromo-, 2-acetate, (2S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butanol,1,4-dibromo-, 2-acetate, (2S)- is a chemical compound with the molecular formula C6H10Br2O2 It is a derivative of 2-butanol, where the hydroxyl group is acetylated, and bromine atoms are introduced at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol,1,4-dibromo-, 2-acetate, (2S)- typically involves the bromination of 2-butanol followed by acetylation. The process can be summarized as follows:
Bromination: 2-Butanol is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the 1 and 4 positions.
Acetylation: The resulting 1,4-dibromo-2-butanol is then reacted with acetic anhydride (CH3CO)2O in the presence of a base such as pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed.
化学反应分析
Types of Reactions
2-Butanol,1,4-dibromo-, 2-acetate, (2S)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 2-butanol derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of carbonyl compounds such as ketones or aldehydes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of 2-butanol derivatives with different substituents.
Reduction: Formation of alcohols or hydrocarbons.
Oxidation: Formation of ketones or aldehydes.
科学研究应用
2-Butanol,1,4-dibromo-, 2-acetate, (2S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Butanol,1,4-dibromo-, 2-acetate, (2S)- depends on its chemical structure and the specific reactions it undergoes. The bromine atoms and acetate group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, and its acetate group can be hydrolyzed to release acetic acid.
相似化合物的比较
Similar Compounds
1,4-Dibromo-2-butanol: Similar structure but lacks the acetate group.
2-Butanol, 1,4-dibromo-: Similar structure but without the acetate group.
1,4-Dibromo-2,3-butanediol: Contains an additional hydroxyl group.
Uniqueness
2-Butanol,1,4-dibromo-, 2-acetate, (2S)- is unique due to the presence of both bromine atoms and the acetate group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
[(2S)-1,4-dibromobutan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O2/c1-5(9)10-6(4-8)2-3-7/h6H,2-4H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAIOAXQXLNVCN-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCBr)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CCBr)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B573339.png)
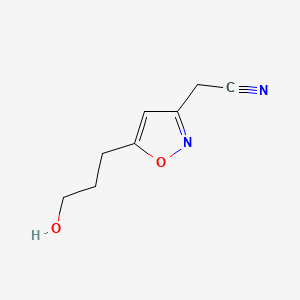
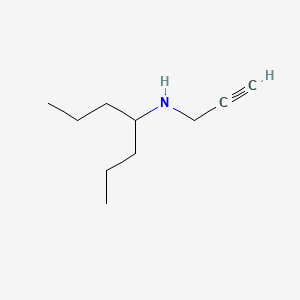
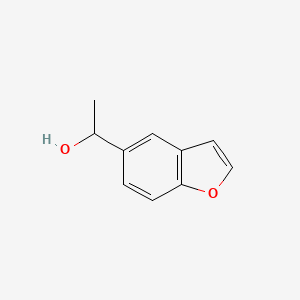
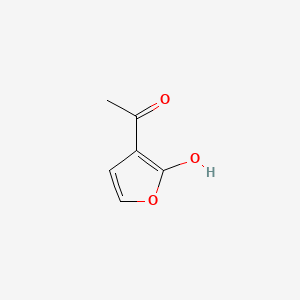
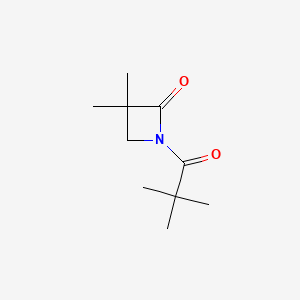

![4-Methoxypyrazolo[1,5-a][1,3,5]triazine](/img/structure/B573351.png)
